Sodium 2-ethylhexyl sulfate
Overview
Description
2-ethylhexyl sulfate is an alkyl sulfate that is the mono(2-ethylhexyl) ester of sulfuric acid. It has a role as a surfactant and a carcinogenic agent. It is functionally related to a 2-ethylhexan-1-ol. It is a conjugate acid of a 2-ethylhexyl sulfate(1-).
2-Ethyl-1-hexanol sulfate is used as a food additive.
Mechanism of Action
Target of Action
Sodium 2-ethylhexyl sulfate is an anionic surfactant . Its primary targets are the surfaces of various materials, including fibers and metals . It interacts with these surfaces to alter their properties, such as wettability and permeability .
Mode of Action
This compound works by reducing the surface tension of water, allowing it to better penetrate and wet surfaces . This is particularly useful in textile and dyeing industries, where it helps in various processes such as bleaching, carbonizing, dyeing, and resin finishing .
Biochemical Pathways
While this compound doesn’t directly interact with biochemical pathways, it plays a crucial role in industrial processes. For instance, in textile industries, it aids in the penetration of dyes into fibers, enhancing the effectiveness of the dyeing process .
Pharmacokinetics
As an industrial chemical, this compound isn’t typically discussed in terms of pharmacokinetics. It’s worth noting that it’s soluble in water, which contributes to its excellent permeability properties . It’s stable under strong acid and alkali conditions, resistant to sodium hypochlorite, hard water, and heavy metal salts .
Result of Action
The primary result of this compound’s action is the alteration of surface properties. In textile industries, for example, it improves the wetting and penetration of dyes, resulting in more effective dyeing processes . It also has strong wool-washing ability and makes the fiber feel soft .
Action Environment
This compound is stable and effective under a variety of environmental conditions. It’s resistant to strong acids and alkalis, sodium hypochlorite, hard water, and heavy metal salts . This makes it versatile for use in various industrial applications. It should be handled with care to avoid direct contact with skin and eyes, and inhalation of dust should be avoided .
Biochemical Analysis
Biochemical Properties
Sodium 2-ethylhexyl sulfate exhibits antimycotic properties, making it effective in inhibiting the growth of fungi . This compound has the potential to induce genetic damage by binding to DNA and forming adducts .
Cellular Effects
It is known that this compound can influence cell function through its antimycotic properties .
Molecular Mechanism
It is known to bind to DNA and form adducts, potentially inducing genetic damage .
Temporal Effects in Laboratory Settings
It is known to be stable and incompatible with strong oxidizing agents .
Properties
CAS No. |
126-92-1 |
---|---|
Molecular Formula |
C8H18NaO4S |
Molecular Weight |
233.28 g/mol |
IUPAC Name |
2-ethylhexyl hydrogen sulfate |
InChI |
InChI=1S/C8H18O4S.Na/c1-3-5-6-8(4-2)7-12-13(9,10)11;/h8H,3-7H2,1-2H3,(H,9,10,11); |
InChI Key |
SWZKZFBJFXBZPX-UHFFFAOYSA-N |
Isomeric SMILES |
CCCCC(CC)COS(=O)(=O)[O-].[Na+] |
SMILES |
CCCCC(CC)COS(=O)(=O)[O-].[Na+] |
Canonical SMILES |
CCCCC(CC)COS(=O)(=O)O.[Na] |
boiling_point |
205 to 219 °F at 760 mmHg (NTP, 1992) |
density |
1.114 at 71.1 °F (NTP, 1992) - Denser than water; will sink |
flash_point |
greater than 200 °F (NTP, 1992) |
126-92-1 75037-31-9 |
|
physical_description |
Sodium(2-ethylhexyl)alcohol sulfate is a clear, colorless, slightly viscous liquid. (NTP, 1992) Liquid Clear colorless liquid; [CAMEO] Colorless liquid; [MSDSonline] |
Pictograms |
Flammable; Corrosive; Irritant |
Related CAS |
70495-37-3 (ammonium salt) |
solubility |
greater than or equal to 100 mg/mL at 68 °F (NTP, 1992) |
Synonyms |
tergemist tergemist, (14)C-labeled tergemist, (35)S-labeled tergemist, ammonium salt tergemist, calcium salt |
vapor_pressure |
22.5 mmHg at 77 °F (NTP, 1992) 22.5 [mmHg] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the applications of Sodium 2-Ethylhexyl Sulfate in material science?
A1: this compound is a versatile surfactant with applications in various material science domains. For instance, it can be incorporated into formulations designed to improve the smoothness and softness of textile fibers []. Additionally, it serves as a crucial component in the creation of conductive polymer compositions derived from pyrrole. These compositions, characterized by high pore volume, find use in diverse technological applications [].
Q2: How does this compound influence the electrochemical analysis of phenolic compounds?
A2: Studies using microchip capillary electrophoresis with pulsed amperometric detection have shown that the presence of this compound in the run buffer can significantly enhance the analysis of phenolic compounds []. This enhancement manifests as a reduction in migration time, improved run-to-run reproducibility, and a more robust electrochemical response. These effects are attributed to the surfactant's ability to facilitate the analyte-electrode interaction, thus promoting electron transfer.
Q3: Can this compound be employed in metal plating processes?
A3: Yes, this compound is a component of some alkaline zinc-nickel alloy electroplating solutions []. Its inclusion, along with other additives, contributes to improved plating layer quality by reducing impurity adsorption and inclusion. This results in a less brittle coating with enhanced adhesive force and corrosion resistance.
Q4: How does this compound interact with proteins?
A4: Research indicates that this compound can denature proteins, suggesting its potential as an alternative denaturing agent for protein separations []. The extent of denaturation varies depending on the protein's size and composition. Studies using circular dichroism, small-angle X-ray scattering, and polyacrylamide gel electrophoresis have provided insights into the structural changes induced in proteins upon interaction with this compound.
Q5: What is known about the toxicity of this compound?
A5: While specific details about the toxicity of this compound are not provided in the provided abstracts, there is a mention of an experimental toxicity study []. This highlights the importance of investigating the safety profile of this compound.
Q6: Has this compound been investigated for its therapeutic potential?
A6: Interestingly, this compound has been explored as an aerosol delivery agent for the antibiotic Kanamycin in treating bronchopulmonary infections []. The research, conducted in the 1960s, utilized a solution containing this compound to administer Kanamycin via intermittent positive pressure breathing (IPPB). While promising results were observed, further research would be needed to evaluate the efficacy and safety of this approach by today's standards.
Q7: Are there any known electrochemical reactions involving this compound?
A7: While the provided abstracts don't elaborate on specific electrochemical reactions of this compound, one abstract mentions investigations into this area []. This suggests that the compound's electrochemical behavior has been a subject of scientific inquiry.
Q8: How does this compound behave in micellar solutions?
A8: this compound can form micelles, and its behavior in such systems has been studied, particularly concerning the solubilization of metal complexes []. Research indicates that the critical micelle concentration of this compound is influenced by the presence of certain metal complexes, highlighting the interplay between micellar systems and metal-ligand interactions.
Q9: Are there alternative compounds with similar properties to this compound?
A9: Yes, researchers are exploring branched alkyl sulfate surfactants as potential alternatives to this compound, particularly in protein separation applications []. These alternatives, such as sodium 3,7-dimethyloctyl sulfate (3,7-DMOS) and sodium 2-butyloctyl sulfate (2-BOS), exhibit unique protein denaturation properties that could lead to improved electrophoretic separation techniques.
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